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Compound of Interest

Compound Name: 2-Ethyl-2-methyloxirane

Cat. No.: B1606345

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-ethyl-2-methyloxirane (CAS No: 30095-63-7). The information presented herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, is intended to support research, development, and quality control activities.

Core Spectroscopic Data

The structural elucidation of 2-ethyl-2-methyloxirane, a chiral epoxide, is critically dependent
on a combination of spectroscopic techniques. The following sections detail the data obtained
from 'H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
IH NMR Spectroscopic Data

The proton NMR spectrum reveals the number of different types of protons and their
neighboring environments.

Table 1: *H NMR Chemical Shift and Multiplicity Data for 2-Ethyl-2-methyloxirane
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

H-3a (oxirane ring
2.59 d 1H

CHz2)

H-3b (oxirane ring
2.31 d 1H

CHz2)
1.54 q 2H -CH:- (ethyl group)
1.25 S 3H -CHs (methyl group)
0.94 t 3H -CHs (ethyl group)

13C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.

Table 2: 13C NMR Chemical Shift Data for 2-Ethyl-2-methyloxirane

Chemical Shift (ppm) Carbon Assignment

62.1 C-2 (quaternary oxirane carbon)
52.8 C-3 (oxirane ring CHz)

27.2 -CH:- (ethyl group)

20.0 -CHs (methyl group)

9.1 -CHs (ethyl group)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2-Ethyl-2-methyloxirane
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Wavenumber (cm~?) Intensity Assignment
3045 Weak C-H stretch (oxirane ring)
2969 Strong Asymmetric C-H stretch (alkyl)
2936 Strong Symmetric C-H stretch (alkyl)
1461 Medium C-H bend (alkyl)

Asymmetric C-O-C stretch
1255 Strong ) )

(epoxide ring)

) Symmetric C-O-C stretch

918 Medium S

(epoxide ring)
840 Medium Ring deformation (epoxide)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification and structural analysis. The data presented is for the
electron ionization (El) mass spectrum.

Table 4. Mass Spectrometry Fragmentation Data for 2-Ethyl-2-methyloxirane

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1606345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Possible Fragment
86 15 [M]* (Molecular lon)
71 85 [M - CHs]*

57 100 [M - C2Hs]* or [CaHo]*
55 50 [CaH7]*

43 60 [CsH7]*

41 95 [CsHs]*

39 45 [C3H3]*

29 70 [C2Hs]*

27 65 [C2H3]*

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic
data presented.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Approximately 5-10 mg of 2-ethyl-2-methyloxirane is dissolved in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. The solution is transferred to a 5 mm NMR tube.

 Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: The *H NMR spectrum is acquired with a 90° pulse angle, a spectral
width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
Typically, 16 scans are co-added.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired with proton decoupling, a 30° pulse
angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of
2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve a good
signal-to-noise ratio.
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e Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected.
Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat 2-ethyl-2-methyloxirane liquid is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is
then placed in the spectrometer's sample compartment, and the spectrum is acquired over
the range of 4000-400 cm~1. Typically, 16 or 32 scans are co-added at a resolution of 4
cm~L,

e Processing: The sample spectrum is ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

» Sample Preparation: A dilute solution of 2-ethyl-2-methyloxirane is prepared in a volatile
organic solvent such as dichloromethane or hexane.

e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
electron ionization (EI) source is used.

e Gas Chromatography: A small volume (e.g., 1 pL) of the prepared solution is injected into the
GC. The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm
DB-5 or equivalent). A typical temperature program starts at 40°C, holds for 2 minutes, and
then ramps at 10°C/min to 250°C. Helium is used as the carrier gas.

e Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion
source. The molecules are ionized by a 70 eV electron beam. The resulting fragments are
separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The mass
spectrum is recorded over a range of, for example, m/z 10-200.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-ethyl-
2-methyloxirane, from sample preparation to structural elucidation.
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Spectroscopic Analysis Workflow for 2-Ethyl-2-methyloxirane
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Caption: Spectroscopic analysis workflow for 2-ethyl-2-methyloxirane.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-2-methyloxirane: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1606345#2-ethyl-2-methyloxirane-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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